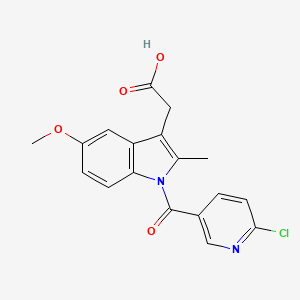

1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-

Description

The compound "1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-" is a synthetic indole derivative featuring a 6-chloro-3-pyridinyl carbonyl group at the N1 position, a methoxy group at C5, and a methyl group at C2 of the indole ring. Its structure combines a heterocyclic pyridine moiety with the indole backbone, distinguishing it from benzoyl-substituted analogs (e.g., 1-(4-chlorobenzoyl) variants) commonly reported in the literature .

Properties

CAS No. |

59823-60-8 |

|---|---|

Molecular Formula |

C18H15ClN2O4 |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

2-[1-(6-chloropyridine-3-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

InChI |

InChI=1S/C18H15ClN2O4/c1-10-13(8-17(22)23)14-7-12(25-2)4-5-15(14)21(10)18(24)11-3-6-16(19)20-9-11/h3-7,9H,8H2,1-2H3,(H,22,23) |

InChI Key |

HMOWXOYTKJAOBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |

Origin of Product |

United States |

Biological Activity

1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C18H15ClN2O4

- Molecular Weight : 358.8 g/mol

- CAS Number : 339016-30-7

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have indicated that indole derivatives possess significant anticancer properties. Specifically, compounds similar to 1H-Indole-3-acetic acid have been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of apoptotic pathways .

- Antimicrobial Properties : Indole derivatives are also noted for their antimicrobial effects, which can be attributed to their ability to disrupt microbial cell membranes and inhibit DNA replication .

The biological activity of 1H-Indole-3-acetic acid can be attributed to several mechanisms:

- Apoptosis Induction : The compound enhances apoptotic processes by regulating proteins involved in the apoptosis pathway, including caspases and Bcl-2 family proteins .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing further proliferation .

- Inhibition of Tumor Growth : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, indicating potential as a therapeutic agent against tumors .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 1H-Indole-3-acetic acid | HCT 116 | 6.76 | Apoptosis induction |

| Similar Indole Derivative | A549 | 193.93 | Cell cycle arrest |

| Another Indole Compound | HT-29 | 208.58 | Inhibition of anti-apoptotic proteins |

Notable Research Findings

A study published in Nature demonstrated that indole-containing compounds possess a wide range of bioactivities, including anticancer effects against colorectal carcinoma with notable potency . Another investigation highlighted the synthesis of α-cyano indolylchalcones, which showed promising results against various human cancer cell lines, reinforcing the therapeutic potential of indole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with its closest analogs identified in the evidence:

Key Differences and Implications:

Substituent at N1 Position: The target compound’s 6-chloro-3-pyridinyl carbonyl group introduces a nitrogen-containing heterocycle, which may enhance hydrogen-bonding capacity and polarity compared to benzoyl-substituted analogs (e.g., 53-86-1) . Pyridine rings are also known to influence bioavailability and metabolic stability in drug design. Benzoyl derivatives (e.g., ACI-INT-324, ACI-INT-325) exhibit variable chloro-substitution patterns (ortho, meta, para), affecting electronic and steric properties. For instance, para-substituted analogs (e.g., 53-86-1) are often prioritized for symmetry and synthetic feasibility .

The target compound’s lack of esterification (assuming free carboxylic acid) may reduce LogP, favoring aqueous solubility but requiring formulation optimization for biological applications.

The pyridinyl carbonyl group may require specialized reagents or coupling conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.